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Introduction
AN3365, also known as epetraborole, is a novel, boron-based small molecule inhibitor of the

essential bacterial enzyme leucyl-tRNA synthetase (LeuRS).[1][2] This enzyme plays a critical

role in protein synthesis by catalyzing the attachment of the amino acid leucine to its cognate

tRNA. By targeting LeuRS, AN3365 effectively halts bacterial protein synthesis, leading to a

bacteriostatic effect.[3] Developed for the treatment of infections caused by multidrug-resistant

Gram-negative pathogens, AN3365's journey through clinical trials has provided valuable

insights into its mechanism of action, efficacy, and the challenges of antibiotic development.[3]

[4] This technical guide provides an in-depth overview of AN3365, its interaction with LeuRS,

and a summary of its clinical evaluation.

Mechanism of Action: The Oxaborole tRNA Trapping
(OBORT) Mechanism
AN3365 employs a unique mechanism of action known as the Oxaborole tRNA Trapping

(OBORT) mechanism to inhibit LeuRS.[1][2] This mechanism is distinct from many other

antibiotics and involves the formation of a stable adduct with tRNALeu within the editing site of

the enzyme.[2]
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The key steps of the OBORT mechanism are as follows:

Entry into the Editing Site: AN3365, being a structural mimic of the aminoacyl-adenylate

intermediate, enters the editing domain of the LeuRS enzyme. This domain is responsible for

proofreading and hydrolyzing incorrectly charged tRNAs.

Adduct Formation: The boron atom within the oxaborole ring of AN3365 forms a covalent

bond with the 2'- and 3'-hydroxyl groups of the terminal adenosine of an uncharged tRNALeu

molecule that has entered the editing site.

tRNA Trapping: This stable AN3365-tRNALeu adduct becomes trapped within the editing

site.

Inhibition of Protein Synthesis: The trapping of tRNALeu in the editing site prevents the

enzyme from proceeding with its normal catalytic cycle of charging new tRNALeu molecules.

This leads to an accumulation of uncharged tRNALeu, ultimately halting protein synthesis

and inhibiting bacterial growth.[1]
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Caption: Workflow for a radiometric Leucyl-tRNA synthetase inhibition assay.

Clinical Trial Summary
Phase II Study in Complicated Urinary Tract Infections
(cUTI) (NCT01381549)
A Phase II clinical trial was conducted to evaluate the efficacy and safety of AN3365

(GSK2251052) for the treatment of complicated urinary tract infections. T[4]he trial was

terminated early due to the rapid emergence of resistance in a subset of patients.

[4]| Outcome | Result | Reference | | :--- | :--- | :--- | | Reason for Termination | Rapid

development of resistance | |[4] | Patients with Resistance | 3 out of 14 enrolled subjects | |[4] |
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MIC Increase in Resistant Isolates | ≥32-fold increase in AN3365 MIC | |[3] | Mechanism of

Resistance | Specific mutations in the editing domain of the leucyl-tRNA synthetase gene | |[3]

The emergence of resistance was observed as early as the first day of therapy in some cases,

highlighting a significant challenge for the clinical development of AN3365 for this indication.

[3]### Conclusion

AN3365 is a potent inhibitor of bacterial leucyl-tRNA synthetase with a novel mechanism of

action. While its initial clinical development for complicated urinary tract infections was halted

due to the rapid emergence of resistance, the study of AN3365 and its interactions with LeuRS

continues to provide valuable insights for the design of new antibacterial agents. The detailed

understanding of its mechanism and the resistance pathways are crucial for the future

development of next-generation oxaborole antibiotics that can overcome these challenges and

address the urgent need for new treatments against multidrug-resistant bacteria.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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